molecular formula C13H11NO3 B1339919 2-Amino-5-phenoxybenzoic acid CAS No. 22071-39-2

2-Amino-5-phenoxybenzoic acid

Cat. No. B1339919
CAS RN: 22071-39-2
M. Wt: 229.23 g/mol
InChI Key: DQQGVGXQQYLHTC-UHFFFAOYSA-N
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Description

2-Amino-5-phenoxybenzoic acid (2APB) is an organic compound that is widely used in scientific research due to its unique properties. It is a white, crystalline solid with a molecular weight of 201.24 g/mol and a melting point of 155-156°C. 2APB is a versatile compound because it has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments as a reagent for synthesizing other organic compounds.

Scientific Research Applications

Enzyme-Assisted Synthesis

2-Amino-5-phenoxybenzoic acid derivatives have been utilized in enzyme-assisted synthetic processes. For instance, racemic 2-amino-5-hexenoic acid derivatives were efficiently resolved through the action of α-chymotrypsin or L-acylase, leading to the isolation of enantiomerically pure amino acids. These compounds were then further processed through oxidation and regioselective attack reactions to yield various pharmacologically relevant compounds, showcasing the compound's role in complex synthetic pathways (Krishnamurthy et al., 2015).

Metabolic Pathway Studies

In the study of metabolic pathways, derivatives of this compound have been identified as crucial intermediates. Specifically, the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. involves 2-amino-5-carboxymuconic 6-semialdehyde, an unstable intermediate that is enzymatically converted to other compounds critical for bacterial metabolism (Orii et al., 2004).

Chemical Synthesis and Characterization

The compound has also been a precursor in the synthesis of other chemically and pharmacologically significant compounds. For example, 2,4,6-Tribromo-3-hydroxybenzoic acid, synthesized from amino benzoic acid through a series of reactions, highlights the versatility of this compound derivatives in chemical synthesis, offering pathways to compounds with high sensitivity and specificity for various applications (Yu-chuan, 2012).

Glycan Analysis

In analytical chemistry, derivatives of this compound, such as 2-aminobenzoic acid, have been used for glycan labeling in mass spectrometric analysis. This application underscores the compound's importance in enhancing the sensitivity and specificity of glycan identification in biotherapeutic analysis (Hronowski et al., 2020).

properties

IUPAC Name

2-amino-5-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQGVGXQQYLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557770
Record name 2-Amino-5-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22071-39-2
Record name 2-Amino-5-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenoxybenzoic acid
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